molecular formula C20H21FN2O3 B2367848 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide CAS No. 905664-90-6

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2367848
CAS No.: 905664-90-6
M. Wt: 356.397
InChI Key: CGNVSZKVULFNKZ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a pyrrolidinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, acids, bases, and catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may bind to a specific enzyme’s active site, inhibiting its activity and altering the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
  • N-(1-(4-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
  • N-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-9-2-14(3-10-18)4-11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h2-3,5-10,16H,4,11-13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNVSZKVULFNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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